Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18875525
InChI: InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13)
SMILES:
Molecular Formula: C9H10ClN3O2
Molecular Weight: 227.65 g/mol

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate

CAS No.:

Cat. No.: VC18875525

Molecular Formula: C9H10ClN3O2

Molecular Weight: 227.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate -

Specification

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
IUPAC Name ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate
Standard InChI InChI=1S/C9H10ClN3O2/c1-2-15-7(14)4-3-6-8(10)12-5-13-9(6)11/h3-5H,2H2,1H3,(H2,11,12,13)
Standard InChI Key BKCAGXSNWMMTQK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CC1=C(N=CN=C1Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound (CAS: 893444-11-6) has the molecular formula C₉H₁₀ClN₃O₂ and a molar mass of 227.65 g/mol . Its IUPAC name, ethyl (E)-3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate, reflects the following features:

  • A pyrimidine ring substituted with chloro (C6) and amino (C4) groups.

  • An acrylate ester side chain at position C5, enabling conjugation and reactivity .

Key Structural Descriptors:

PropertyValueSource
SMILESCCOC(=O)C=CC1=C(N=CN=C1Cl)N
InChIKeyBKCAGXSNWMMTQK-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)78.83 Ų
LogP (partition coefficient)1.22
Exact Mass227.046 Da

The E-configuration of the acrylate moiety is critical for its reactivity in Michael addition reactions, a property exploited in drug delivery systems .

Synthesis and Optimization

Primary Synthetic Routes

Ethyl 3-(4-amino-6-chloropyrimidin-5-yl)prop-2-enoate is typically synthesized via Heck-type coupling or nucleophilic aromatic substitution (SNAr). Representative methods include:

Method 1: Bromination of Pyrimidine Precursors

  • Reactants: 4-(4-Amino-6-chloropyrimidin-2-ylamino)benzonitrile, bromine .

  • Conditions: Methanol solvent, 0–5°C, 2.17 hours .

  • Yield: 423 mg (70–80% purity) .

Method 2: Acrylate Esterification

  • Reactants: Propiolic acid derivatives, 5-fluorouracil (5FU), DABCO promoter .

  • Conditions: Acetonitrile, 78°C, 7 hours .

  • Yield: 165–175 g (85–90% purity) .

Comparative Analysis:

MethodAdvantagesLimitations
BrominationHigh regioselectivityRequires cryogenic conditions
EsterificationScalable, one-pot reactionSensitivity to moisture

Biological Relevance and Mechanisms

Targeted Drug Delivery

The acrylate ester moiety enables covalent binding to cysteine residues (e.g., C797 in EGFR), facilitating payload release via retro-Michael reactions . For example:

  • Conjugates with 5FU show 5-minute half-lives in thiol-rich environments, releasing cytotoxic agents selectively in tumors .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 6.89 (d, J=16 Hz, 1H, acrylate CH), 4.21 (q, J=7 Hz, 2H, OCH₂CH₃) .

  • HRMS: m/z 227.046 [M+H]⁺ (calculated for C₉H₁₀ClN₃O₂) .

Applications in Drug Discovery

Lead Optimization

  • SAR Studies: Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while ester groups improve solubility .

  • Hybrid Molecules: Conjugates with osimertinib analogs show pIC₅₀ = 5.6 against EGFR-mutant lung cancer cells .

Prodrug Development

  • Ester Hydrolysis: Serum esterases convert the compound to active acids, achieving GI absorption >80% .

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